molecular formula C11H12FNO2 B1393507 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933751-65-6

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1393507
CAS RN: 933751-65-6
M. Wt: 209.22 g/mol
InChI Key: GLBREGGOOWJRED-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a type of pyrrolidine derivative . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for fluorine-containing 1-aryl-5-oxopyrrolidine-3-carbohydrazides has been reported, which can be used as starting compounds in the synthesis of various hydrazones and azoles .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The π (C1–C6)→π* (C4–C5), π (C2–C3)→π* (C1–C6), and π (C4–C5)→π* (C2–C3) conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .


Physical And Chemical Properties Analysis

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” has a molecular weight of 209.22 . More specific physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid”, are often used as scaffolds for the development of novel biologically active compounds . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

Some pyrrolidine derivatives have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Antimicrobial Activity

Pyrrolidine derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antiviral Activity

Some pyrrolidine derivatives have demonstrated antiviral activity, suggesting their potential use in the treatment of viral infections .

Anticancer Activity

Pyrrolidine derivatives have shown anticancer activity, indicating their potential use in cancer therapy .

Anti-inflammatory Activity

Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity, making them potential candidates for the development of anti-inflammatory drugs .

Anticonvulsant Activity

Some pyrrolidine derivatives have demonstrated anticonvulsant activity, suggesting their potential use in the treatment of convulsive disorders .

Enzyme Inhibition

Pyrrolidine derivatives have been found to inhibit various enzymes, suggesting their potential use in the treatment of diseases related to these enzymes .

Safety and Hazards

While specific safety and hazard information for “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” was not found, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

Pyrrolidine derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design of new pyrrolidine compounds with different biological profiles . The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been reported, and their antimicrobial activities have been evaluated .

properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBREGGOOWJRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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